molecular formula C12H15N7O3 B13408565 N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N'-(4-ethoxyphenyl)ethanediamide

N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B13408565
M. Wt: 305.29 g/mol
InChI Key: KQCFNGBFGGHCHV-UHFFFAOYSA-N
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Description

N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-ethoxyphenyl)ethanediamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-ethoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the ethanediamide linkage through amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-phenylethanediamide: Lacks the ethoxy group, which may affect its biological activity.

    N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-methoxyphenyl)ethanediamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

N1-(3,5-Diamino-4H-1,2,4-triazol-4-yl)-N2-(4-ethoxyphenyl)ethanediamide is unique due to the presence of both the triazole ring and the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H15N7O3

Molecular Weight

305.29 g/mol

IUPAC Name

N'-(3,5-diamino-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C12H15N7O3/c1-2-22-8-5-3-7(4-6-8)15-9(20)10(21)18-19-11(13)16-17-12(19)14/h3-6H,2H2,1H3,(H2,13,16)(H2,14,17)(H,15,20)(H,18,21)

InChI Key

KQCFNGBFGGHCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN2C(=NN=C2N)N

Origin of Product

United States

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